molecular formula C14H20N2O2 B7987876 (R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7987876
M. Wt: 248.32 g/mol
InChI Key: PAQAPNMIMNVLJD-CYBMUJFWSA-N
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Description

®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of ®-3-Ethylamino-pyrrolidine-1-carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as immobilized enzymes or metal catalysts, can also enhance the efficiency of the esterification process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes an ethylamino group and a benzyl ester, which contribute to its potential therapeutic applications. Understanding its biological activity is essential for exploring its utility in drug development and other scientific research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethylamino group can form hydrogen bonds with active sites, while the benzyl ester enhances lipophilicity, facilitating membrane permeability. These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. Notably, pyrrolidine derivatives have been shown to inhibit metalloprotease activity, which is crucial for treating conditions like myocardial ischemia and hypertension .

Enzyme Inhibition Type Disease Association
MetalloproteasesCompetitive inhibitionMyocardial ischemia, hypertension
Endothelin-converting enzymeInhibitionCongestive heart failure, arrhythmia

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, certain analogs have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, indicating their potential as new antibacterial agents .

Pathogen Minimum Inhibitory Concentration (MIC) Reference Compound
MRSA0.13–0.255 μg/mLVancomycin
MSSA0.125 μg/mLVancomycin

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of various pyrrolidine derivatives against common bacterial pathogens. The results indicated that specific derivatives, including those based on this compound, exhibited superior antibacterial properties compared to traditional antibiotics like vancomycin .

Clinical Applications

The compound has been investigated for its potential in treating cardiovascular diseases due to its ability to inhibit metalloprotease enzymes involved in disease progression. This has led to interest in developing it as a therapeutic agent for conditions such as heart failure and pulmonary hypertension .

Properties

IUPAC Name

benzyl (3R)-3-(ethylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-15-13-8-9-16(10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQAPNMIMNVLJD-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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